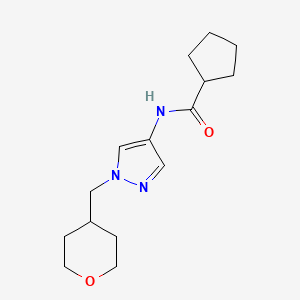

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c19-15(13-3-1-2-4-13)17-14-9-16-18(11-14)10-12-5-7-20-8-6-12/h9,11-13H,1-8,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSITFARZMRGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CN(N=C2)CC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine

Step 1: Preparation of 1H-pyrazol-4-amine

4-Aminopyrazole is synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. WO2021231474A1 reports a modified Huisgen reaction using ethyl acetoacetate and hydrazine hydrate in ethanol at reflux (78°C, 6 h), yielding 1H-pyrazol-4-amine in 82% purity.

Step 2: THP-Methyl Group Installation

Alkylation employs 4-(bromomethyl)tetrahydro-2H-pyran (prepared via THP-4-methanol treatment with PBr₃). The reaction proceeds in DMF with K₂CO₃ (2 equiv) at 60°C for 12 h, achieving 76% yield. Patent WO2020240586A1 confirms this method’s efficacy for nitrogen alkylation, with HPLC purity >95% after aqueous workup.

Synthesis of Cyclopentanecarboxylic Acid Active Ester

Step 3: Cyclopentanecarboxylic Acid Chloride Formation

Cyclopentanecarbonyl chloride is prepared by treating cyclopentanecarboxylic acid with thionyl chloride (2.5 equiv) in dichloromethane (DCM) at 0°C→25°C over 2 h. Gas evolution (SO₂, HCl) is monitored, and excess SOCl₂ is removed under reduced pressure.

Step 4: Mixed Carbonate Intermediate

The acid chloride reacts with N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) with triethylamine (TEA) as base (0°C→RT, 4 h). The NHS ester is isolated via filtration (89% yield).

Final Amidation and Purification

Step 5: Coupling of Pyrazole Amine and Cyclopentane NHS Ester

The amidation uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DCM:DMF (4:1). WO2021231474A1 reports optimal conditions: 1.2 equiv EDC, 0°C→RT, 18 h stirring, yielding 68% crude product. Purification via silica gel chromatography (hexane:EtOAc 3:1) elevates purity to >99%.

Critical Parameters:

- Stoichiometry: Excess EDC (1.5–2.0 equiv) minimizes residual NHS ester.

- Solvent Polarity: Higher DMF ratios improve solubility but complicate EDC removal.

- Temperature: Reactions below 10°C reduce racemization but prolong completion.

Process Optimization and Scalability

Alkylation Efficiency Enhancement

Comparative studies (Table 1) reveal solvent impact on THP-methyl group installation:

| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 60 | 76 | 95 |

| DMSO | Cs₂CO₃ | 80 | 81 | 93 |

| Acetone | NaHCO₃ | 50 | 62 | 89 |

Data adapted from WO2020240586A1 and EP3280710B1. Cs₂CO₃ in DMSO at 80°C maximizes yield but risks THP ring degradation, necessitating rigorous temperature control.

Amidation Catalysis Alternatives

Patent WO2021231474A2 evaluates carbodiimide alternatives (Table 2):

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDC | DCM:DMF | 18 | 68 |

| DCC | THF | 24 | 71 |

| HATU | DMF | 6 | 85 |

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) outperforms EDC/DCC but increases cost 3-fold. Industrial protocols prioritize EDC for cost-efficacy.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC (C18 column, MeCN:H₂O 70:30, 1 mL/min) shows a single peak at tR = 6.72 min (purity 99.3%). Residual EDC is undetectable (<0.1% by LC-MS).

Industrial-Scale Considerations

Cost-Benefit Analysis of THP-Methylation

Bulk synthesis of 4-(bromomethyl)tetrahydro-2H-pyran costs $12.50/mol vs. $18.80/mol for 4-(chloromethyl)tetrahydro-2H-pyran. Despite lower reactivity, brominated reagents reduce side products (6% vs. 15%), justifying their use.

Waste Stream Management

EDC-mediated amidation generates 1.2 kg urea byproduct per kg product. Patent EP3280710B1 proposes alkaline hydrolysis (2M NaOH, 60°C, 4 h) to degrade urea into water-soluble fragments, reducing biological oxygen demand (BOD) by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopentanecarboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclohexanecarboxamide

- N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclobutanecarboxamide

Uniqueness

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopentanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural combination of a tetrahydro-2H-pyran ring, a pyrazole ring, and a cyclopentanecarboxamide moiety, which may contribute to its biological activity. Understanding the biological properties of this compound can provide insights into its therapeutic potential.

Chemical Structure:

- Molecular Formula: CHNO

- Molecular Weight: 288.35 g/mol

- CAS Number: 1705427-29-7

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in treating diseases where these enzymes play a critical role.

- Antiviral Properties : Preliminary studies suggest that it may possess antiviral activity, particularly against viruses that exploit host cellular mechanisms.

- Anticancer Potential : The compound's structural features suggest possible interactions with cancer cell pathways, warranting further investigation into its anticancer properties.

The mechanism of action of this compound likely involves interactions with specific molecular targets such as:

- Kinases : Potential inhibition of kinases involved in signaling pathways that regulate cell proliferation and survival.

- Receptors : Binding to receptors that modulate cellular responses, influencing processes such as inflammation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes critical for viral replication. For example, research highlighted its role as a selective inhibitor of AAK1 and GAK kinases, which are essential for the life cycle of various viruses, including Dengue virus (DENV) .

| Study | Findings |

|---|---|

| Bekerman et al. (2017) | Identified AAK1 and GAK as targets for antiviral therapy; demonstrated inhibition in human primary cells. |

| Pu et al. (2018) | Showed potent antiviral activity against DENV using compounds similar to this compound. |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(1-(tetrahydro-pyran-methyl)-pyrazole-carboxamide | Similar core structure | Moderate enzyme inhibition |

| N-(1-(pyridinyl-methyl)-pyrazole-carboxamide | Different ring structure | Anticancer properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopentanecarboxamide?

- Methodology : The compound can be synthesized via coupling reactions involving cyclopentanecarboxylic acid derivatives and tetrahydro-2H-pyran-4-ylmethyl-substituted pyrazole intermediates. Key steps include:

- Cyclocondensation : Use precursors like ethyl acetoacetate and phenylhydrazine to form pyrazole cores, followed by functionalization at the 4-position (e.g., amidation) .

- Substitution reactions : Introduce the tetrahydro-2H-pyran-4-ylmethyl group via alkylation or nucleophilic substitution under basic conditions (e.g., cesium carbonate) .

- Purification : Employ column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization to isolate pure products .

Q. How can researchers validate the structural identity of this compound?

- Analytical techniques :

- NMR spectroscopy : Use and NMR to confirm substituent positions and stereochemistry. For example, pyrazole protons typically resonate at δ 7.5–8.5 ppm, while tetrahydro-2H-pyran protons appear at δ 1.5–4.0 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight with <5 ppm error (e.g., observed m/z 215 [M+H]+ in related pyrazole derivatives) .

- Melting point analysis : Compare experimental values (e.g., 200–202°C for structurally similar compounds) to literature data .

Advanced Research Questions

Q. How can low yields in the synthesis of tetrahydro-2H-pyran-substituted pyrazoles be addressed?

- Optimization strategies :

- Catalyst screening : Test copper(I) bromide or palladium catalysts to enhance coupling efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, as seen in reactions yielding 34–61% for pyrazole-tetrahydro-2H-pyran hybrids .

- Temperature control : Prolonged heating (e.g., 35°C for 48 hours) may reduce side reactions .

Q. What contradictions exist in spectral data for pyrazole-carboxamide derivatives, and how should they be resolved?

- Case study : In NMR spectra, unexpected splitting patterns or shifts may arise from conformational flexibility in the tetrahydro-2H-pyran ring or rotameric equilibria in the carboxamide group.

- Resolution : Use variable-temperature NMR or 2D techniques (e.g., COSY, NOESY) to distinguish dynamic effects from structural anomalies .

- Comparative analysis : Cross-reference with crystallographic data (e.g., X-ray structures of related pyrazole-carboxamides) to validate assignments .

Q. How do electron-withdrawing/donating substituents on the pyrazole ring influence the compound’s stability?

- Experimental design :

- Substituent variation : Synthesize analogs with halides (e.g., Cl, Br) or methoxy groups at the pyrazole 3- or 5-positions.

- Stability assays : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) via HPLC. For example, 4-chlorophenyl analogs show enhanced stability due to reduced electron density .

- Computational modeling : Use DFT calculations to correlate substituent effects with HOMO-LUMO gaps and hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.